1-Bromo-3,5-difluoro-2-n-pentyloxybenzene
Description
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-pentoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-2-3-4-5-15-11-9(12)6-8(13)7-10(11)14/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHQLFCGEMSNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3,5-Difluorophenol
The bromination of 3,5-difluorophenol leverages the ortho-directing effect of the hydroxyl group. Electrophilic substitution occurs preferentially at position 1 (ortho to the hydroxyl group) due to steric and electronic factors.
Reaction Conditions
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Substrate : 3,5-Difluorophenol
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Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS)
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Catalyst : Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)
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Solvent : Dichloromethane or chloroform
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Temperature : 0–25°C
The reaction yields 1-bromo-2-hydroxy-3,5-difluorobenzene with a reported efficiency of 60–70% under optimized conditions.
Diazotization and Sandmeyer Reaction Using 3,5-Difluoro-2-pentyloxyaniline
Synthesis of 3,5-Difluoro-2-pentyloxyaniline
Introducing an amino group adjacent to the pentyloxy substituent requires multi-step functionalization:
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Nitration : 2-Pentyloxy-3,5-difluorobenzene is nitrated at position 4 (para to the pentyloxy group).
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Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon.
Challenges :
Diazotization and Bromination
The aniline derivative undergoes diazotization followed by a Sandmeyer reaction to replace the amino group with bromine.
Reaction Conditions
-
Diazotization Agent : Sodium nitrite (NaNO₂) in hydrobromic acid (HBr)
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Catalyst : Copper(I) bromide (CuBr)
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Temperature : 0–10°C (diazotization), 60–80°C (bromination)
This method yields 1-bromo-3,5-difluoro-2-n-pentyloxybenzene with 70–80% efficiency, mirroring protocols for analogous compounds.
Direct Functionalization via Ullmann Coupling
Coupling Strategy
A copper-mediated Ullmann reaction couples 1-bromo-3,5-difluoro-2-iodobenzene with pentanol to form the pentyloxy group.
Reaction Conditions
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Aryl Halide : 1-Bromo-3,5-difluoro-2-iodobenzene
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Nucleophile : n-Pentanol
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Catalyst : Copper(I) iodide (CuI)
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Ligand : 1,10-Phenanthroline
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Base : Cesium carbonate (Cs₂CO₃)
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Solvent : Toluene
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Temperature : 100–120°C
Limitations :
-
Synthesis of the dihalogenated intermediate is laborious.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Bromination/Williamson | Bromination → Alkylation | 70–85 | High regioselectivity, scalable | Requires phenol precursor |
| Diazotization/Sandmeyer | Diazotization → Bromination | 70–80 | Compatible with aniline derivatives | Multi-step nitration/reduction |
| Ullmann Coupling | Halogenation → Coupling | 50–60 | Direct C–O bond formation | Low yield, complex intermediates |
Mechanistic Considerations and Optimization
Directing Effects in Electrophilic Substitution
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-difluoro-2-n-pentyloxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Synthesis of 1-Bromo-3,5-difluoro-2-n-pentyloxybenzene
The compound can be synthesized through several methods. One effective approach involves the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction using CuBr and HBr, yielding high purity and yield . The general reaction pathway can be summarized as follows:
- Diazotization : 3,5-difluoroaniline is treated with NaNO2 in the presence of HBr to form the diazonium salt.
- Sandmeyer Reaction : The diazonium salt is then reacted with CuBr to produce this compound.
Pharmaceutical Applications
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substituents enhance the biological activity of the final products. For instance:
- Synthesis of Anticancer Agents : The compound has been utilized in synthesizing derivatives that exhibit anticancer properties.
- Antimicrobial Agents : Its derivatives have shown efficacy against certain bacterial strains.
Material Science
In materials science, this compound is valuable for its role in developing liquid crystals and polymers. The fluorine atoms contribute to improved thermal stability and solubility in organic solvents.
Case Study: Liquid Crystal Applications
A study demonstrated that incorporating this compound into liquid crystal formulations resulted in:
- Enhanced Thermal Stability : The thermal degradation temperature was significantly higher compared to non-fluorinated counterparts.
- Improved Optical Properties : The resulting liquid crystals exhibited better alignment and response times.
Agrochemical Applications
Research has indicated that derivatives of this compound can be used in agrochemicals for pest control due to their effectiveness against specific pests while being less harmful to beneficial insects.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-2-n-pentyloxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms increase the electrophilicity of the bromine-substituted carbon, facilitating the attack by nucleophiles. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Structural Features
Key Insights :
- Electron Effects : The n-pentyloxy group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl or tert-butyl groups in analogs like 1-bromo-3,5-bis(trifluoromethyl)benzene .
- Steric Effects : The n-pentyloxy chain introduces moderate steric bulk, less than tert-butyl groups but more than methoxy .
Physical Properties
Key Insights :
- The n-pentyloxy chain enhances solubility in non-polar solvents compared to shorter alkoxy analogs like methoxy .
- Higher molecular weight of the target compound increases boiling point relative to simpler derivatives .
Biological Activity
1-Bromo-3,5-difluoro-2-n-pentyloxybenzene is an organic compound characterized by its unique structural properties, including the presence of bromine and fluorine substituents on a benzene ring, along with a n-pentyloxy group. This compound has garnered attention in various fields of chemical research due to its potential biological activities and interactions with biomolecules.
- Molecular Formula: C11H13BrF2O
- CAS Number: Not specified in the search results.
- Structure: The compound features a benzene ring substituted with bromine at position 1, fluorine at positions 3 and 5, and a n-pentyloxy group at position 2.
Synthesis
The synthesis of this compound typically involves:
- Bromination of a suitable benzene derivative.
- Fluorination using agents such as hydrogen fluoride or diethylaminosulfur trifluoride (DAST).
- Introduction of the n-pentyloxy group through etherification reactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:
- Halogen bonding from the bromine and fluorine atoms.
- Hydrophobic interactions from the n-pentyloxy group, which may enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.
Biological Activity
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The presence of bromine and fluorine may enhance this activity through increased membrane permeability or disruption of microbial metabolic processes.
- Anticancer Potential : Some studies have indicated that similar compounds can inhibit cancer cell proliferation. The mechanism may involve interference with cell signaling pathways or induction of apoptosis in malignant cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways crucial for cell survival and proliferation.
Research Findings
Recent findings indicate that compounds similar to this compound can modulate various biological pathways:
- Cell Viability Assays : Studies demonstrate that halogenated benzene derivatives can significantly reduce cell viability in certain cancer cell lines.
- Mechanistic Studies : Investigations into the interaction mechanisms reveal that these compounds may bind to specific receptors or enzymes, altering their function and leading to biological effects.
Q & A
Q. What role does this compound play in designing kinase inhibitors?
- Case Study : The bromine serves as a leaving group for Pd-catalyzed couplings to introduce pharmacophores (e.g., pyridine moieties). Fluorine enhances metabolic stability and membrane permeability. In vitro assays (e.g., EGFR kinase inhibition) require IC₅₀ profiling with ATP-competitive binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
